molecular formula C24H33N5O2 B11026400 1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B11026400
M. Wt: 423.6 g/mol
InChI Key: VYZVAVAXQNITGU-UHFFFAOYSA-N
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Description

1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring, a piperazine ring, and a pyrimidine ring, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the quinoline derivative The quinoline derivative is synthesized by the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized as an antioxidant in the rubber industry and as a stabilizer in the production of polymers.

Mechanism of Action

The mechanism of action of 1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

    Pathways Involved: It modulates pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound, known for its antioxidant properties.

    4-(2-pyrimidinyl)piperazine: Another precursor, commonly used in the synthesis of pharmaceuticals.

    Quinoline derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone is unique due to its combined structural features, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H33N5O2/c1-5-31-19-7-8-21-20(15-19)18(2)16-24(3,4)29(21)22(30)17-27-11-13-28(14-12-27)23-25-9-6-10-26-23/h6-10,15,18H,5,11-14,16-17H2,1-4H3

InChI Key

VYZVAVAXQNITGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)CN3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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